PDHK2 & PDHK4 Inhibition Potency
Pdhk-IN-5 demonstrates significantly higher potency for PDHK2 and PDHK4 compared to the classic inhibitor dichloroacetate (DCA), the pan-inhibitor PS10, and the selective inhibitor VER-246608. Specifically, Pdhk-IN-5 achieves an IC50 of 0.006 μM for PDHK2 , representing a >30,000-fold improvement over DCA (IC50 = 183 μM) , a >133-fold improvement over PS10 (IC50 = 0.8 μM) , and a >14-fold improvement over VER-246608 (IC50 = 0.084 μM) . For PDHK4, Pdhk-IN-5 (IC50 = 0.0329 μM) is >2,400-fold more potent than DCA (IC50 = 80 μM) , >23-fold more potent than PS10 (IC50 = 0.76 μM) , and >2.7-fold more potent than VER-246608 (IC50 = 0.091 μM) . This vast difference in potency is critical for studies where high concentrations of weaker inhibitors may introduce off-target effects or solubility issues.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | PDHK2: 0.006 μM; PDHK4: 0.0329 μM |
| Comparator Or Baseline | DCA (PDHK2: 183 μM; PDHK4: 80 μM); PS10 (PDHK2: 0.8 μM; PDHK4: 0.76 μM); VER-246608 (PDHK2: 0.084 μM; PDHK4: 0.091 μM) |
| Quantified Difference | vs DCA: >30,000-fold (PDHK2), >2,400-fold (PDHK4); vs PS10: >133-fold (PDHK2), >23-fold (PDHK4); vs VER-246608: >14-fold (PDHK2), >2.7-fold (PDHK4) |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
Superior potency enables robust target engagement at lower concentrations, reducing the risk of off-target liabilities and improving experimental signal-to-noise ratio.
